Hydrogen-Bond-Donor Capacity: Primary Amine vs. N,N-Dimethyl Analog
The target compound possesses one hydrogen bond donor (HBD), whereas its closest commercially available analog, N,N-dimethyl-5H,7H,8H-pyrano[4,3-c]pyridazin-3-amine (CAS 2320817-10-3), has zero HBDs . In medicinal chemistry campaigns, the presence of an HBD is frequently essential for target engagement; for example, in the design of α-helix mimetics targeting Bcl-xL, pyridazine-based scaffolds require a donor to mimic the i+4 residue of the helix [1]. The dimethyl analog cannot fulfill this role.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 (primary amine) |
| Comparator Or Baseline | N,N-dimethyl analog (CAS 2320817-10-3): 0 |
| Quantified Difference | 1 HBD vs. 0 |
| Conditions | Computed molecular descriptor (PubChem-style HBD definition); application context from Bcl-xL FP assay [1] |
Why This Matters
This difference is critical for procurement decisions when the synthetic objective is to preserve hydrogen-bond-donor interactions with biological targets; the dimethyl analog is procurement-inappropriate for such SAR studies.
- [1] Davis, J. M.; Tsou, L. K.; Hamilton, A. D. Heterocyclic α-helix mimetics for targeting protein-protein interactions. Bioorg. Med. Chem. Lett. 2007, 17, 4641–4645. DOI: 10.1016/j.bmcl.2007.05.075 View Source
